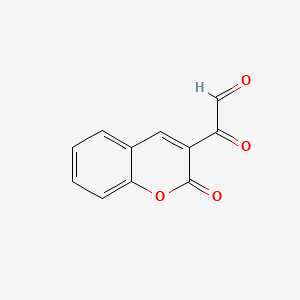

Coumarin, 3-glyoxyloyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coumarin, 3-glyoxyloyl-, is a coumarin analogue for treatment of various diseases. Substituting new functional groups at different positions of coumarin nucleus may be useful in the development of novel compounds for the treatment of cancer.

Aplicaciones Científicas De Investigación

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives often involves innovative methodologies that enhance their biological activity. Recent studies have focused on developing efficient synthetic routes that yield high-purity compounds suitable for pharmacological testing. For instance, a one-pot method using commercially available salicylaldehydes has been reported, which facilitates the formation of various 3-substituted coumarins under mild conditions .

Anticancer Activity

Coumarin derivatives, including 3-glyoxyloyl, have shown promising anticancer properties. Research indicates that compounds derived from coumarins can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that a specific derivative exhibited significant inhibitory activity against A549 (lung cancer) and KB (oral cancer) cells through the PI3K/AKT signaling pathway .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6e | A549 | 0.39 | PI3K/AKT pathway |

| C | HeLa | - | PI3K inhibition |

| 4b-4d | BT474 | - | ERK1 MAP kinase inhibition |

Antimicrobial Properties

Several coumarin derivatives have been evaluated for their antibacterial and antifungal activities. Notably, a series of coumarin-3-carboxamide derivatives demonstrated high antibacterial efficacy against Helicobacter pylori, with minimum inhibitory concentrations as low as 1 µg/mL . This highlights the potential use of coumarins in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Network Pharmacology Approach

A recent study employed network pharmacology to explore the mechanism of action for 3-(coumarin-3-yl)-acrolein derivatives, revealing potential targets and pathways involved in their anticancer effects . This holistic approach allows researchers to predict interactions between drugs and biological systems, enhancing drug discovery processes.

Risk Assessment Studies

Risk assessments conducted on coumarin compounds have provided insights into their safety profiles. For instance, a study assessed the systemic toxicity of coumarin using in vitro models and established safety margins for consumer exposure, indicating that certain formulations containing coumarin could be considered safe for topical use .

Propiedades

Número CAS |

91635-05-1 |

|---|---|

Fórmula molecular |

C11H6O4 |

Peso molecular |

202.16 g/mol |

Nombre IUPAC |

2-oxo-2-(2-oxochromen-3-yl)acetaldehyde |

InChI |

InChI=1S/C11H6O4/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-6H |

Clave InChI |

HGVHQIKVXUMASV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O |

Apariencia |

Solid powder |

Key on ui other cas no. |

91635-05-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Coumarin, 3-glyoxyloyl-; 3-Glyoxylcoumaric aldehyde; 3-Glyoxyloylcoumarin; Aldeide cumarin-3-gliossilica |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.